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Compound of Interest

Compound Name: 5-(Benzyloxy)pyridin-2-amine

Cat. No.: B113376 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound

5-(Benzyloxy)pyridin-2-amine (CAS No. 96166-00-6). Intended for researchers, scientists,

and professionals in drug development, this document outlines the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols for their acquisition. While specific experimental spectra for this

compound are not publicly available, this guide presents predicted data based on its chemical

structure and spectroscopic principles, alongside data from analogous compounds.

Chemical Structure and Properties
IUPAC Name: 5-(benzyloxy)pyridin-2-amine

Synonyms: 2-Amino-5-(benzyloxy)pyridine, 5-phenylmethoxypyridin-2-amine

CAS Number: 96166-00-6

Molecular Formula: C₁₂H₁₂N₂O

Molecular Weight: 200.24 g/mol

Physical Form: Solid
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Predicted Spectral Data
Due to the absence of publicly available experimental spectra for 5-(Benzyloxy)pyridin-2-
amine, the following tables summarize the expected spectral characteristics based on its

molecular structure. These predictions are derived from established principles of NMR, IR, and

MS, and by comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.8 - 8.0 d 1H Pyridine H-6

~7.2 - 7.5 m 6H
Phenyl-H & Pyridine

H-4

~6.5 - 6.7 d 1H Pyridine H-3

~5.1 s 2H -O-CH₂-Ph

~4.5 - 5.5 br s 2H -NH₂

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~158 Pyridine C-2

~148 Pyridine C-5

~140 Pyridine C-6

~137 Phenyl C-1 (quaternary)

~128.5 Phenyl C-2, C-6

~128 Phenyl C-4

~127.5 Phenyl C-3, C-5

~125 Pyridine C-4

~109 Pyridine C-3

~70 -O-CH₂-Ph

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium, Sharp (doublet) N-H stretch (primary amine)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Weak C-H stretch (aliphatic -CH₂-)

1620 - 1580 Strong
C=C stretch (aromatic rings) &

N-H bend

1250 - 1200 Strong C-O stretch (aryl ether)

1100 - 1000 Medium C-N stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

200 [M]⁺ (Molecular Ion)

109 [M - C₇H₇]⁺ (Loss of benzyl group)

91 [C₇H₇]⁺ (Benzyl cation - tropylium ion)

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for a

solid aromatic amine like 5-(Benzyloxy)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 5-(Benzyloxy)pyridin-2-amine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

The height of the solution in the NMR tube should be approximately 4-5 cm.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak will be used as the internal standard (CDCl₃: δ

7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak will be used as the internal standard (CDCl₃: δ 77.16 ppm;

DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 5-(Benzyloxy)pyridin-2-amine directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of 5-(Benzyloxy)pyridin-2-amine with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
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Place the mixture into a pellet press and apply pressure to form a transparent or semi-

transparent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected

prior to scanning the sample.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 5-(Benzyloxy)pyridin-2-amine (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-500.

Instrumentation (Electrospray Ionization - ESI):

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Inlet System: Liquid Chromatography (LC) or direct infusion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b113376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyzer: Quadrupole, Ion Trap, or TOF.

Mass Range: m/z 50-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

5-(Benzyloxy)pyridin-2-amine.
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Caption: Workflow for the spectroscopic characterization of 5-(Benzyloxy)pyridin-2-amine.
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[https://www.benchchem.com/product/b113376#spectral-data-for-5-benzyloxy-pyridin-2-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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